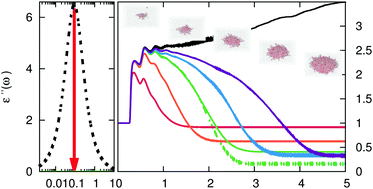Micellar confinement disrupts collective structure and accelerates collective dynamics of encapsulated water
Physical Chemistry Chemical Physics Pub Date: 2018-04-05 DOI: 10.1039/C8CP01508B
Abstract
This computational study deals with the collective structure and dynamics as well as their interaction seen from a dielectric viewpoint in zwitterionic reverse micelles for which a force field was designed de novo. For this end, a dualistic strategy is followed: the raw data are generated by extensive microscopic molecular dynamics (MD) simulations while the subsequent analysis has a focus on mesoscopic dielectric properties. The unusually low dielectric signals as well as the remarkable acceleration of collective dynamics is elucidated in great detail. This structural and dynamic behaviour is caused essentially by non-specific micellar boundary conditions. We found that in these ion lacking reverse micelles the water core and the water sheath compensate each other dielectrically which can be understood as a LeChatelier phenomenon facilitating the transition from highly polar encapsulated water to the non-polar low dielectric medium octane. In addition, specific chemical effects are brought about by the perturbing influence of the surfactants. This comprehensive analysis aids both in understanding and designing the dipolar properties of liquid polar spherical colloids dispersed in a hydrophobic medium.

Recommended Literature
- [1] Front cover
- [2] Proximity effects in diaryl derivatives. Part V. Syntheses of 2,7-and 2,8-dichlorophenoxazine derivatives. Smiles rearrangements activated only by halogen substituents
- [3] Front cover
- [4] ZrO2–In2O3 thin layers with gradual ionic to electronic composition synthesized by atomic layer deposition for SOFC applications
- [5] A biomaterial screening approach reveals microenvironmental mechanisms of drug resistance†
- [6] RNA imaging in living mice enabled by an in vivo hybridization chain reaction circuit with a tripartite DNA probe†
- [7] Amino- and chloro-8-hydroxyquinolines and their copper complexes as proteasome inhibitors and antiproliferative agents†
- [8] Facile and template-free solvothermal synthesis of mesoporous/macroporous metal–organic framework nanosheets
- [9] Front cover
- [10] Rationally designed improvement of the bis(phospholano)ethane ligand for asymmetric hydrogenation leads to a reappraisal of the factors governing the enantioselectivity of Duphos catalysts

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 158346-21-5









